molecular formula C8H14N2 B8692610 5-Methyl-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine

5-Methyl-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine

Cat. No.: B8692610
M. Wt: 138.21 g/mol
InChI Key: AYYHLKRECDVVJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine is a useful research compound. Its molecular formula is C8H14N2 and its molecular weight is 138.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H14N2

Molecular Weight

138.21 g/mol

IUPAC Name

5-methyl-1,2,3,4,6,7-hexahydropyrrolo[3,4-c]pyridine

InChI

InChI=1S/C8H14N2/c1-10-3-2-7-4-9-5-8(7)6-10/h9H,2-6H2,1H3

InChI Key

AYYHLKRECDVVJT-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)CNC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
CCOC(=O)N1CC2=C(CN(C)CC2)C1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

6.3 g (30 mmol) of ethyl 5-methyl-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-c)pyridine-2 -carboxylate and 18.9 g (60 mmol) of Ba(OH)2. 8H2O are refluxed for 15 hours in 75 ml of water. After cooling, the BaCO3 is filtered off with suction, the filtrate is concentrated, and the residue is extracted by boiling five times with 50 ml portions of dioxane. The dioxane solutions are concentrated, and the residue is distilled.
Name
ethyl 5-methyl-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-c)pyridine-2 -carboxylate
Quantity
6.3 g
Type
reactant
Reaction Step One
[Compound]
Name
Ba(OH)2
Quantity
18.9 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.